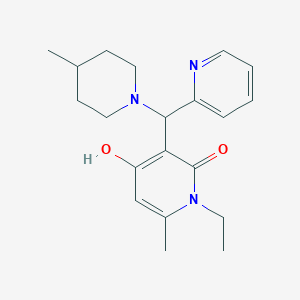

1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-4-hydroxy-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-2-ylmethyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-4-23-15(3)13-17(24)18(20(23)25)19(16-7-5-6-10-21-16)22-11-8-14(2)9-12-22/h5-7,10,13-14,19,24H,4,8-9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMOEWNMUMVRSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCC(CC3)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Pyridinone Core:

- Starting with a suitable pyridine derivative, the core pyridinone structure can be synthesized through a series of reactions such as alkylation, nitration, and reduction.

- Reaction conditions often involve the use of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups using agents like lithium aluminum hydride.

Substitution: The piperidine and pyridine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: DMF, dichloromethane, ethanol.

Major Products:

- Oxidation products include ketones or aldehydes.

- Reduction products may include alcohols or amines.

- Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Piperidine/Piperazine Modifications

- 1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one (): Replacing the 4-methylpiperidine and pyridin-2-yl groups with a 4-(4-fluorophenyl)piperazine and p-tolyl moiety increases molecular weight (435.5 vs.

- 3-((4-Benzylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one () :

The benzyl group on the piperidine ring elevates lipophilicity (logP ~3.5 estimated), while the pyridin-4-yl group alters dipole orientation compared to pyridin-2-yl, possibly affecting receptor binding .

Aromatic Substituents

Compounds in and , such as 2-(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-ethylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, replace the pyridin-2(1H)-one core with pyrido-pyrimidinones but retain piperidine/alkyl substituents. These modifications reduce lactam ring strain and may improve metabolic stability .

Physicochemical and Pharmacokinetic Profiles

Molecular Properties

Key Observations

- Lipophilicity : The target compound’s 4-methylpiperidine and pyridin-2-yl groups likely result in moderate logP (~2.5–3.0), balancing solubility and membrane permeability.

- Hydrogen Bonding: The hydroxyl group at position 4 and pyridine N-atom enable strong hydrogen-bond donor/acceptor interactions, a feature shared with compounds (e.g., 1-(2-hydroxycyclohexyl)-4-arylpyridin-2-ones) .

- Metabolic Stability : Ethyl and methyl groups at positions 1 and 6 may reduce oxidative metabolism compared to bulkier substituents (e.g., benzyl in ) .

Biological Activity

1-Ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications based on recent studies.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of pyridine derivatives with piperidine and subsequent modifications to introduce the ethyl and hydroxy groups. Characterization techniques such as NMR, IR, and mass spectrometry confirmed the structure.

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. Notably, it demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these cell lines were found to be in the range of 2.43–7.84 μM for MDA-MB-231 and 4.98–14.65 μM for HepG2, indicating potent growth inhibition compared to non-cancerous cell lines .

Table 1: IC50 Values of 1-Ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

| LLC-PK1 (non-cancerous) | Higher than cancer lines |

The proposed mechanism of action involves the induction of apoptosis in cancer cells, as evidenced by morphological changes and increased caspase-3 activity at concentrations as low as 1.0 μM . Additionally, cell cycle analysis showed that the compound could effectively arrest the cell cycle in the G2/M phase, further supporting its role as an anticancer agent.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential antibacterial and anti-inflammatory activities. The compound's structural components may interact with various biological targets, including enzymes involved in inflammatory pathways and bacterial growth inhibition mechanisms .

Case Studies

Recent case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using MDA-MB-231 xenografts demonstrated significant tumor reduction upon treatment with the compound compared to control groups.

- Liver Cancer Model : HepG2 tumor-bearing mice treated with the compound showed improved survival rates and reduced tumor burden.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one be optimized for higher yield?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as catalyst selection, temperature, and reaction time. For example, reports yields ranging from 19% to 67% using methods like "Method C" and "Method D," which involve varying catalysts (e.g., hydrogen chloride, nitric acid) and reaction temperatures (57–63°C). To improve yield, researchers should systematically test catalysts (e.g., transition metal catalysts) and employ kinetic studies to identify rate-limiting steps. Purification techniques, such as crystallization, may also enhance purity and yield .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry (MS). highlights the use of ¹⁹F NMR for detecting trifluoromethyl groups in structurally similar pyridin-2(1H)-one derivatives. High-resolution MS (HRMS) is critical for confirming molecular mass, while X-ray crystallography can resolve stereochemistry if crystals are obtainable .

Q. What safety precautions are essential during handling?

- Methodological Answer : Safety protocols should include PPE (gloves, lab coats), fume hoods for ventilation, and emergency measures for exposure. outlines specific first-aid steps for inhalation, skin contact, and ingestion (e.g., immediate rinsing, medical consultation). Storage should follow guidelines for hygroscopic or light-sensitive compounds, with inert gas purging if instability is observed .

Advanced Research Questions

Q. How can discrepancies in reported analgesic efficacy across animal models be resolved?

- Methodological Answer : Variability in efficacy (e.g., between Sprague–Dawley rats and CD-1 mice in ) may arise from differences in dosing, administration routes, or pain assays (e.g., hot-plate vs. tail-flick tests). Researchers should standardize protocols:

- Use consistent animal strains and sample sizes.

- Validate results with dose-response curves and positive controls (e.g., morphine).

- Employ blinded studies and statistical tools like ANOVA via software (e.g., GraphPad Prism) to minimize bias .

Q. What strategies are effective for impurity profiling during synthesis?

- Methodological Answer : Impurity identification requires hyphenated techniques like HPLC-MS or GC-MS. lists structurally related impurities (e.g., pyrido[1,2-a]pyrimidin-4-one derivatives), suggesting targeted monitoring for byproducts from incomplete reactions or side reactions. Method validation should include spike-and-recovery experiments to ensure detection limits meet ICH guidelines .

Q. How can structure-activity relationships (SAR) be explored for derivatives?

- Methodological Answer : SAR studies should systematically modify substituents on the pyridine and piperidine rings. For example:

- Replace the 4-methylpiperidin-1-yl group with other amines (e.g., morpholine, pyrrolidine) to assess steric/electronic effects.

- Introduce halogens or electron-withdrawing groups to the pyridin-2-yl moiety to modulate bioactivity.

- Use computational tools (e.g., molecular docking) to predict binding affinities, followed by in vitro assays (e.g., enzyme inhibition) for validation. highlights dihydropyrimidinone derivatives as pharmacologically relevant scaffolds for such studies .

Q. How can thermal stability be evaluated under experimental conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. demonstrates the use of thermal studies for analogous pyrrolo[3,4-c]pyridine derivatives. Researchers should conduct accelerated stability testing under varying temperatures (25°C–60°C) and humidity (40%–75% RH) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.